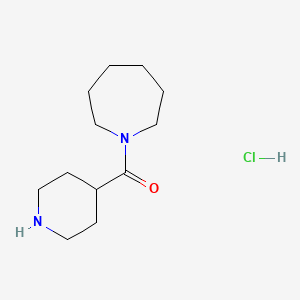

1-(Piperidine-4-carbonyl)azepane hydrochloride

Description

Structural Context within Saturated N-Heterocycles

Saturated N-heterocycles are cyclic organic compounds where one or more carbon atoms in a ring are replaced by a nitrogen atom, and all the ring atoms are sp³-hybridized. nih.gov These structures are of central importance in pharmaceuticals, with over 59% of unique small-molecule drugs approved by the U.S. FDA containing a nitrogen heterocycle.

The molecular structure of 1-(Piperidine-4-carbonyl)azepane is defined by two distinct saturated N-heterocyclic rings joined by a carbonyl group. The first is a piperidine (B6355638) ring, a six-membered heterocycle analogous to cyclohexane. wikipedia.org It typically adopts a stable chair conformation to minimize steric strain. The second is an azepane ring, a seven-membered heterocycle. wikipedia.org Unlike the more rigid piperidine, the azepane ring possesses greater conformational flexibility, which can be a critical factor for its biological activity in larger molecules. lifechemicals.com

Significance of Piperidine and Azepane Scaffolds in Chemical Research

The value of 1-(Piperidine-4-carbonyl)azepane hydrochloride as a synthetic intermediate is underscored by the extensive and proven utility of its constituent parts in pharmacology.

Piperidine Scaffold: The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and natural alkaloids. nih.govwikipedia.org Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile scaffold for introducing substituents in well-defined three-dimensional space. thieme-connect.comresearchgate.net More than 70 FDA-approved drugs contain the piperidine moiety. enamine.net These drugs span a wide range of therapeutic areas, including antipsychotics (e.g., Haloperidol, Risperidone), opioids (e.g., Fentanyl, Pethidine), and stimulants (e.g., Methylphenidate). wikipedia.orgresearchgate.net The ability to modify the piperidine scaffold allows for the fine-tuning of a drug's efficacy, selectivity, and pharmacokinetic profile. nbinno.com

Azepane Scaffold: The seven-membered azepane ring is also a significant structural motif in a variety of natural products and bioactive molecules. researchgate.net Although less common than piperidine, the azepane scaffold is present in over 20 FDA-approved drugs and is a subject of growing interest in medicinal chemistry. nih.govbohrium.com Its larger ring size imparts a higher degree of conformational flexibility, which can be crucial for binding to biological targets. lifechemicals.com Notable examples of drugs containing the azepane ring include Tolazamide (an oral anti-diabetic agent) and Azelastine (an antihistamine). lifechemicals.com The natural product (-)-Balanol, a potent protein kinase inhibitor, also features an azepane core, highlighting its relevance in designing therapeutic agents. lifechemicals.com

| Scaffold | Example Drug | Therapeutic Class |

|---|---|---|

| Piperidine | Risperidone | Antipsychotic |

| Piperidine | Donepezil | Alzheimer's Disease Therapy |

| Piperidine | Fentanyl | Opioid Analgesic |

| Piperidine | Methylphenidate | Stimulant (ADHD Therapy) |

| Azepane | Tolazamide | Antidiabetic |

| Azepane | Azelastine | Antihistamine |

| Azepane | Glisoxepide | Antidiabetic |

| Azepane | Bazedoxifene | Selective Estrogen Receptor Modulator |

Overview of Synthetic Challenges and Opportunities for Bridged Amides

The synthesis of molecules like 1-(Piperidine-4-carbonyl)azepane hydrochloride involves the formation of an amide bond, one of the most fundamental reactions in organic chemistry. researchgate.net However, creating amides, particularly those involving less reactive heterocyclic amines, can present challenges. asiaresearchnews.com

Synthetic Challenges: The primary synthetic route to this compound involves the coupling of a piperidine-4-carboxylic acid derivative with azepane. Standard amide bond formation protocols typically require activating the carboxylic acid, for instance, by converting it to an acyl chloride or using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU. researchgate.netacgpubs.org A key challenge can be the nucleophilicity of the heterocyclic amine; in some cases, the reactivity is low, requiring harsher conditions or more potent activating agents. asiaresearchnews.com Another consideration in the synthesis of bridged or complex heterocyclic systems is the potential for geometric constraints or strain, although the amide bond in this specific compound is not part of a highly strained bicyclic system like those found in bridged lactams. nih.gov

Synthetic Opportunities: The structure of 1-(Piperidine-4-carbonyl)azepane hydrochloride offers significant opportunities for further chemical diversification. The secondary amine of the piperidine ring (once deprotonated from its hydrochloride salt form) provides a reactive site for N-alkylation or N-acylation, allowing for the attachment of various functional groups. This makes the compound a valuable intermediate for building libraries of more complex molecules for drug discovery programs. nbinno.com

The synthesis of the constituent rings themselves has been extensively studied. Piperidines are often prepared via the hydrogenation of corresponding pyridine (B92270) precursors, while azepanes can be synthesized through methods like ring expansion of piperidines or the cyclization of linear amino acids. nih.govrsc.orgresearchgate.net The availability of diverse synthetic routes to both scaffolds further enhances the utility of their combined structures in advanced organic synthesis. nih.govnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

azepan-1-yl(piperidin-4-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14;/h11,13H,1-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSVSTDUXRGTLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049723-07-0 |

Source

|

| Record name | 1-(piperidine-4-carbonyl)azepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Functionalization of 1 Piperidine 4 Carbonyl Azepane Hydrochloride

Reactions at the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring (once deprotonated from its hydrochloride salt form) is the most reactive site for traditional functionalization. It readily undergoes N-alkylation, N-acylation, and N-sulfonylation, allowing for the introduction of a wide array of substituents to modulate the compound's properties.

N-Alkylation: This can be achieved through two primary routes. The first is a direct nucleophilic substitution with alkyl halides in the presence of a base like potassium carbonate. google.com For example, reacting the free base with methyl iodide or ethyl bromide in an appropriate solvent yields the corresponding N-methyl or N-ethyl derivative. researchgate.net The second method is reductive amination, which involves reacting the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by an agent such as sodium triacetoxyborohydride. nih.govsciencemadness.org This method is particularly useful for introducing more complex alkyl groups.

N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides or anhydrides in the presence of a base or in a solvent like pyridine (B92270). google.com This reaction forms a stable amide bond, incorporating various acyl groups onto the piperidine ring.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as (4-methylphenyl)methanesulfonyl chloride, in the presence of a base leads to the formation of N-sulfonyl derivatives. chemdiv.com This transformation is valuable for introducing the sulfonamide functional group, a common pharmacophore.

| Reaction Type | Reagent(s) | Product Description |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I), K₂CO₃ | N-Alkyl-(1-(piperidine-4-carbonyl)azepane) |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl-(1-(piperidine-4-carbonyl)azepane) |

| N-Acylation | Acyl Chloride (e.g., Isobutyryl chloride), Pyridine | N-Acyl-(1-(piperidine-4-carbonyl)azepane) |

| N-Sulfonylation | Sulfonyl Chloride (e.g., Toluenesulfonyl chloride) | N-Sulfonyl-(1-(piperidine-4-carbonyl)azepane) |

Reactions at the Azepane Nitrogen

The nitrogen atom of the azepane ring is part of a tertiary amide. This functional group is significantly less nucleophilic and generally unreactive under standard conditions compared to the secondary amine of the piperidine. Most transformations at this site require harsh conditions that may lead to amide bond cleavage. However, advanced catalytic methods offer pathways for its modification. For instance, iridium-catalyzed reductive coupling reactions have been developed that allow for the reaction of tertiary amides with Grignard reagents, effectively transforming the amide into a functionalized tertiary amine. researchgate.net This type of reaction represents a sophisticated strategy for late-stage functionalization.

Modifications of the Carbonyl Group

The amide carbonyl group serves as a rigid linker between the piperidine and azepane rings. The primary modification of this group is its reduction. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the amide can be completely reduced to a methylene group (-CH₂-). This transformation converts the parent compound into 1-((piperidin-4-yl)methyl)azepane, replacing the planar carbonyl linker with a flexible sp³-hybridized carbon, which can significantly alter the molecule's three-dimensional structure and conformational flexibility.

Functionalization of the Piperidine Ring System

Direct functionalization of the saturated C-H bonds of the piperidine ring is a modern strategy to create structural diversity. These reactions often require the piperidine nitrogen to be protected, for example, with a tert-butoxycarbonyl (Boc) group, to direct the reaction and prevent side reactions at the nitrogen.

α-Lithiation and Substitution: After N-protection, the C-H bonds alpha to the nitrogen (C2 and C6 positions) become acidified. Treatment with a strong base like sec-butyllithium generates a lithiated intermediate that can be trapped with various electrophiles (e.g., alkyl halides, aldehydes, ketones), allowing for the introduction of substituents at the C2 position. acs.orgwhiterose.ac.uk

Palladium-Catalyzed C-H Arylation: Transition metal catalysis enables the direct coupling of C-H bonds with other functional groups. Palladium(II)-catalyzed α-arylation allows for the formation of a C-C bond between the C2 position of the N-protected piperidine and an aryl group, typically using arylboronic acids as the coupling partner. nih.gov

| Reaction Type | Key Reagents | Position of Functionalization | Product Description |

|---|---|---|---|

| α-Lithiation/Substitution | 1. N-Boc protection 2. s-BuLi 3. Electrophile (E+) | C2/C6 | N-Boc-2-substituted derivative |

| Pd-Catalyzed α-Arylation | 1. N-protection 2. Pd(TFA)₂, Arylboronic acid | C2/C6 | N-Protected-2-aryl derivative |

Functionalization of the Azepane Ring System

Similar to the piperidine ring, the C-H bonds of the azepane ring can be functionalized using modern synthetic methods. The principles of directed metalation and catalytic C-H activation are also applicable to this seven-membered ring system.

α-Lithiation and Substitution: The N-Boc protecting group strategy can be conceptually applied to the amide nitrogen of the azepane moiety, although this is less common. More relevant are studies on N-Boc-azepane itself, which show that α-lithiation followed by quenching with an electrophile is a viable route to introduce substituents at the C2 and C7 positions. whiterose.ac.ukresearchgate.net

Palladium-Catalyzed C-H Arylation: Direct C-H arylation at the α-position of N-protected azepanes has been successfully demonstrated using palladium catalysis with arylboronic acids as reagents. nih.gov This allows for the direct installation of aryl groups onto the azepane ring, providing a powerful tool for derivatization.

Derivatization via C-H Activation Strategies

Derivatization through transition-metal-catalyzed C-H activation represents a state-of-the-art approach for modifying complex molecules by converting inert C-H bonds into new functional groups. This atom-economical strategy avoids the need for pre-functionalized substrates.

Palladium-Catalyzed Arylation: As discussed for both the piperidine and azepane rings, palladium(II) catalysis is a robust method for α-arylation of saturated N-heterocycles. nih.gov The reaction typically proceeds via a concerted metalation-deprotonation mechanism on an N-protected substrate.

Rhodium-Catalyzed C-H Insertion: Another powerful strategy involves the use of rhodium catalysts to mediate the insertion of a carbene into a C-H bond. organic-chemistry.orgnih.gov While not specifically documented for 1-(piperidine-4-carbonyl)azepane, rhodium(II)-catalyzed C-H insertion reactions are broadly applicable to alkanes and saturated heterocycles. organic-chemistry.orgnih.gov This method typically involves generating a rhodium carbene in situ from a diazo precursor, which then selectively inserts into a C-H bond, offering a pathway to a wide range of functionalized products. The choice of chiral rhodium catalyst can also enable highly enantioselective transformations. organic-chemistry.orgnih.gov

Mechanistic Investigations of Reactions Involving 1 Piperidine 4 Carbonyl Azepane Hydrochloride

Elucidation of Amide Bond Formation Mechanisms

The synthesis of 1-(Piperidine-4-carbonyl)azepane hydrochloride itself involves the formation of a crucial amide bond between a piperidine-4-carboxylic acid derivative and azepane. The mechanism of this transformation is fundamental to its creation and is a classic example of nucleophilic acyl substitution.

Typically, the carboxylic acid of the piperidine (B6355638) moiety is first "activated" to enhance its electrophilicity. This is necessary because a free carboxylate is a poor electrophile. Common activating agents and the general mechanistic steps are outlined below:

Common Activation Methods and Their Mechanisms:

Acyl Chloride Formation: Treatment of piperidine-4-carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acyl chloride. The mechanism involves the initial formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, leading to the expulsion of sulfur dioxide and hydrochloric acid.

Carbodiimide (B86325) Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the primary amine of the azepane ring.

Active Ester Formation: The carboxylic acid can be converted into an active ester, for example, by reacting it with N-hydroxysuccinimide (NHS). This ester is more susceptible to nucleophilic attack by the amine than the original carboxylic acid.

Once the activated piperidine-4-carbonyl derivative is formed, the lone pair of electrons on the nitrogen atom of the azepane ring acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the leaving group (e.g., chloride, dicyclohexylurea, or N-hydroxysuccinimide), yields the stable amide product, azepan-1-yl(piperidin-4-yl)methanone. The final step involves protonation of the piperidine nitrogen by an acid to form the hydrochloride salt.

Table 1: Common Coupling Reagents and Their Mechanistic Intermediates in Amide Bond Formation

| Coupling Reagent | Activating Agent | Key Intermediate | Leaving Group |

| Thionyl Chloride | SOCl₂ | Acyl chloride | Chloride ion (Cl⁻) |

| Dicyclohexylcarbodiimide | DCC | O-acylisourea | Dicyclohexylurea |

| N-Hydroxysuccinimide | NHS | NHS ester | N-hydroxysuccinimide |

Mechanisms of Ring Closure and Expansion Reactions

While there is no specific literature on ring closure or expansion reactions of 1-(Piperidine-4-carbonyl)azepane hydrochloride itself, the piperidine and azepane rings are, in principle, susceptible to such transformations under specific conditions. These reactions often proceed through cationic or radical intermediates and can be influenced by the nature of substituents and the reaction conditions.

For instance, piperidine rings can undergo ring expansion to form azepanes through various methods, such as the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid to form a diazonium ion, followed by a 1,2-alkyl shift. Conversely, azepane rings could potentially undergo transannular cyclizations, where a functional group on one side of the ring reacts with an atom on the opposite side, leading to the formation of a bicyclic system. The presence of the amide linkage would likely influence the regioselectivity and feasibility of such reactions.

Mechanistic Studies of Catalytic Transformations

Catalytic transformations involving piperidine and azepane moieties are common, particularly in the context of C-H activation and cross-coupling reactions. While no studies have been published specifically on 1-(Piperidine-4-carbonyl)azepane hydrochloride, it is conceivable that the C-H bonds on both the piperidine and azepane rings could be targets for functionalization using transition metal catalysts (e.g., palladium, rhodium, iridium).

The mechanism of such a catalytic C-H activation would typically involve:

Coordination: The catalyst coordinates to the heterocyclic ring. The amide carbonyl oxygen could also act as a directing group, influencing the site of activation.

C-H Bond Cleavage: The catalyst facilitates the cleavage of a C-H bond, often through concerted metalation-deprotonation or oxidative addition, to form a metallacyclic intermediate.

Functionalization: The metallated intermediate then reacts with a coupling partner (e.g., an aryl halide, alkene, or alkyne).

Reductive Elimination: The final step involves reductive elimination of the catalyst, regenerating its active form and yielding the functionalized product.

The specific ligand environment around the metal center would be crucial in determining the efficiency and selectivity of such transformations.

Understanding Reaction Pathways and Intermediates

The identification of reaction pathways and the characterization of intermediates are central to understanding any chemical transformation. For reactions involving 1-(Piperidine-4-carbonyl)azepane hydrochloride, this would likely involve a combination of experimental and computational techniques.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to identify the structures of starting materials, products, and any stable intermediates that can be isolated.

Kinetic Studies: Monitoring the reaction rate under different conditions (e.g., varying reactant concentrations, temperature) can provide insights into the rate-determining step of the reaction mechanism.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the potential energy surface of a reaction, helping to predict the most likely reaction pathways, transition state structures, and the relative energies of intermediates.

For the amide bond formation, the tetrahedral intermediate is a key, albeit transient, species. In other potential reactions, such as catalytic C-H functionalization, metallacyclic intermediates would be of primary interest.

Solvent and Additive Effects on Reaction Mechanisms

The choice of solvent and the presence of additives can have a profound impact on the mechanism and outcome of a chemical reaction.

Solvent Effects:

Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states. For example, the formation of the tetrahedral intermediate in amide synthesis is often favored in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can participate in hydrogen bonding and may solvate both reactants and intermediates, potentially altering their reactivity. Aprotic solvents are generally preferred for reactions involving highly reactive organometallic species.

Additive Effects:

Bases: In amide bond formation, a base (e.g., triethylamine (B128534), diisopropylethylamine) is often added to neutralize the acid byproduct (like HCl from an acyl chloride), preventing it from protonating the amine nucleophile and rendering it unreactive.

Catalysts: As discussed in section 4.3, transition metal catalysts can open up entirely new reaction pathways.

Phase-Transfer Catalysts: In reactions involving two immiscible phases, a phase-transfer catalyst can facilitate the transport of a reactant from one phase to the other, thereby increasing the reaction rate.

Table 2: Potential Influence of Solvents on Reaction Mechanisms

| Solvent Type | Properties | Potential Mechanistic Influence |

| Polar Aprotic (e.g., DMF, DCM) | High dielectric constant, no acidic protons | Stabilizes charged intermediates and transition states in nucleophilic substitutions. |

| Polar Protic (e.g., Ethanol, Water) | High dielectric constant, acidic protons | Can act as a nucleophile or proton source; can stabilize ionic species through hydrogen bonding. |

| Nonpolar (e.g., Toluene, Hexane) | Low dielectric constant | Favors reactions proceeding through nonpolar intermediates and transition states. |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of "1-(Piperidine-4-carbonyl)azepane hydrochloride" in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) would provide a complete assignment of all proton and carbon signals, confirming the molecular framework.

In terms of stereochemistry, the piperidine (B6355638) and azepane rings are conformationally flexible. In solution, these rings typically adopt chair-like and twist-chair conformations, respectively, to minimize steric strain. The hydrochloride salt formation at the piperidine nitrogen would likely influence the conformational equilibrium. The presence of a positive charge on the piperidine nitrogen can affect the chemical shifts of adjacent protons and carbons.

Conformational analysis of the piperidine ring can be performed by examining the coupling constants of the ring protons in the ¹H NMR spectrum. niscpr.res.in The magnitude of the coupling constants between adjacent protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of a trans-diaxial relationship between protons, which is characteristic of a chair conformation. niscpr.res.in Smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide further insights into the spatial proximity of protons, aiding in the determination of the preferred conformation of both the piperidine and azepane rings.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(Piperidine-4-carbonyl)azepane hydrochloride (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Piperidine N-H₂⁺ | 9.0 - 10.0 | br s | - |

| Piperidine H-2ax, H-6ax | 3.3 - 3.5 | m | - |

| Piperidine H-2eq, H-6eq | 2.9 - 3.1 | m | - |

| Piperidine H-4 | 2.8 - 3.0 | tt | J = ~11, ~4 |

| Piperidine H-3ax, H-5ax | 1.9 - 2.1 | m | - |

| Piperidine H-3eq, H-5eq | 1.7 - 1.9 | m | - |

| Azepane H-2', H-7' | 3.4 - 3.6 | m | - |

| Azepane H-3', H-4', H-5', H-6' | 1.5 - 1.8 | m | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Piperidine-4-carbonyl)azepane hydrochloride (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 170 - 175 |

| Piperidine C-2, C-6 | 43 - 46 |

| Piperidine C-4 | 40 - 43 |

| Piperidine C-3, C-5 | 28 - 31 |

| Azepane C-2', C-7' | 45 - 48 |

| Azepane C-3', C-6' | 27 - 30 |

| Azepane C-4', C-5' | 25 - 28 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of "1-(Piperidine-4-carbonyl)azepane hydrochloride". High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₂H₂₃N₂O⁺ for the cation). uni.lu

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide valuable structural information. The amide bond is a likely site of fragmentation. Cleavage of this bond would lead to the formation of characteristic fragment ions corresponding to the piperidine and azepane moieties.

Expected Fragmentation Pathways:

α-cleavage adjacent to the carbonyl group: This could result in the loss of the azepane ring, leading to a fragment ion corresponding to the piperidine-4-carbonyl cation.

Cleavage of the piperidine ring: Fragmentation of the piperidine ring itself can also occur, leading to a series of smaller fragment ions.

Table 3: Predicted High-Resolution Mass Spectrometry Data for the Cation of 1-(Piperidine-4-carbonyl)azepane hydrochloride

| Ion | Formula | Calculated m/z | Adduct |

| [M+H]⁺ | C₁₂H₂₃N₂O⁺ | 211.1805 | Protonated Molecule |

| [M+Na]⁺ | C₁₂H₂₂N₂ONa⁺ | 233.1624 | Sodium Adduct |

X-ray Crystallography for Solid-State Structure and Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov A single-crystal X-ray diffraction study of "1-(Piperidine-4-carbonyl)azepane hydrochloride" would provide precise information on bond lengths, bond angles, and torsion angles. nih.gov This technique would unequivocally establish the conformation of the piperidine and azepane rings in the crystal lattice. rsc.org

The crystallographic data would also reveal the details of the intermolecular interactions, such as hydrogen bonding involving the hydrochloride counter-ion and the amide group. These interactions play a crucial role in the packing of the molecules in the crystal. The absolute configuration of chiral centers can also be determined using this method, although the title compound is achiral. nih.gov

Table 4: Hypothetical Crystallographic Data for 1-(Piperidine-4-carbonyl)azepane hydrochloride (Note: This is a hypothetical representation as no experimental data is publicly available.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.225 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. studymind.co.uk The spectra exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds.

For "1-(Piperidine-4-carbonyl)azepane hydrochloride," the following characteristic vibrations would be expected:

N-H⁺ stretch: A broad absorption band in the IR spectrum, typically in the range of 2400-2800 cm⁻¹, is characteristic of the stretching vibration of the ammonium (B1175870) salt.

C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the piperidine and azepane rings.

C=O stretch (Amide I band): A strong absorption band in the IR spectrum, typically between 1630 and 1680 cm⁻¹, corresponds to the carbonyl stretching vibration of the amide group.

N-H bend: Bending vibrations of the N-H bond in the piperidinium (B107235) ion would appear in the 1500-1600 cm⁻¹ region.

C-N stretch: The stretching vibrations of the C-N bonds in the piperidine and azepane rings would give rise to bands in the 1000-1250 cm⁻¹ region.

Table 5: Predicted Characteristic Vibrational Frequencies for 1-(Piperidine-4-carbonyl)azepane hydrochloride

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H⁺ (Piperidinium) | Stretch | 2400 - 2800 | Broad, Strong |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |

| C=O (Amide) | Stretch | 1630 - 1680 | Strong |

| N-H (Piperidinium) | Bend | 1500 - 1600 | Medium |

| C-N | Stretch | 1000 - 1250 | Medium |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

"1-(Piperidine-4-carbonyl)azepane hydrochloride" is an achiral molecule as it does not possess any stereocenters and lacks any element of chirality. Therefore, it will not exhibit any optical activity. Consequently, CD and ORD spectroscopy are not applicable for the analysis of this compound, as there are no enantiomers to differentiate or quantify.

Computational Chemistry and Theoretical Studies of 1 Piperidine 4 Carbonyl Azepane Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. For 1-(Piperidine-4-carbonyl)azepane hydrochloride, such calculations would provide insights into its molecular orbital energies (HOMO-LUMO gap), charge distribution, and molecular electrostatic potential (MEP). These parameters are crucial for predicting the molecule's reactivity, stability, and potential interaction sites.

In the hydrochloride salt, the protonation of one of the nitrogen atoms is expected to significantly influence the electronic structure. DFT calculations could precisely determine the site of protonation and quantify the resulting changes in electron density across the molecule. Studies on related N-acylpiperidines and protonated piperidine (B6355638) derivatives have shown that protonation leads to a significant stabilization of the molecule and alters the reactivity of nearby functional groups. For instance, the carbonyl group's reactivity could be modulated by the positive charge on the protonated nitrogen.

Table 1: Hypothetical Data Table of Calculated Electronic Properties for 1-(Piperidine-4-carbonyl)azepane Hydrochloride

| Property | Calculated Value (Arbitrary Units) | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G* |

| LUMO Energy | -0.2 eV | DFT/B3LYP/6-31G* |

| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP/6-31G* |

| Dipole Moment | 5.8 D | DFT/B3LYP/6-31G* |

| Mulliken Charge on N (Piperidine) | -0.45 e | DFT/B3LYP/6-31G* |

| Mulliken Charge on N (Azepane) | -0.38 e | DFT/B3LYP/6-31G* |

Note: This table is for illustrative purposes only, as specific published data for this compound is unavailable.

Conformational Analysis and Energy Landscapes

The conformational flexibility of both the piperidine and azepane rings, as well as the rotation around the amide bond, makes the conformational analysis of 1-(Piperidine-4-carbonyl)azepane hydrochloride a complex but critical task. The piperidine ring typically adopts a chair conformation, but the presence of the bulky azepane-carbonyl substituent at the C4 position could influence the equilibrium between axial and equatorial orientations.

Furthermore, the seven-membered azepane ring is known to have multiple low-energy conformations, such as chair and boat forms. Computational methods can be used to map the potential energy surface, identifying all stable conformers and the energy barriers between them. This "energy landscape" is fundamental to understanding the molecule's three-dimensional structure and how it might interact with biological targets. For N-acylpiperidines, it has been shown that pseudoallylic strain can favor an axial orientation of substituents at the 2-position, a principle that could be investigated for the 4-substituted case in this molecule.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of 1-(Piperidine-4-carbonyl)azepane hydrochloride in a simulated environment, such as in a solvent like water. mdpi.com MD simulations can reveal how the molecule's conformation changes over time, the flexibility of its different parts, and its interactions with solvent molecules. researchgate.net

For the hydrochloride salt, MD simulations could be particularly insightful in modeling the solvation shell around the charged center and understanding the stability of the ion pair in solution. Such simulations are routinely used to explore the conformational stability of drug candidates and their binding modes to protein targets. nih.gov In the absence of a specific biological target for this compound, MD simulations could still provide valuable information on its intrinsic dynamic properties and conformational preferences in a physiological-like environment. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be invaluable for structure elucidation and characterization. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts of 1-(Piperidine-4-carbonyl)azepane hydrochloride. rsc.org

By calculating the NMR spectra for different possible conformers and comparing them to experimental data, it is possible to determine the dominant conformation in solution. Such calculations would also be sensitive to the protonation state, providing a means to confirm the structure of the hydrochloride salt. While no specific predicted NMR data has been published for this compound, studies on similar piperidine derivatives have demonstrated the high accuracy of these predictive methods. ruc.dkmdpi.com

Table 2: Illustrative Table of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Piperidine-4-carboxamide Analog

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 172.5 | 174.1 |

| Piperidine C2, C6 | 43.8 | 45.2 |

| Piperidine C3, C5 | 28.9 | 29.5 |

| Piperidine C4 | 41.2 | 42.0 |

Note: This table presents hypothetical data for a related structure to illustrate the methodology.

Transition State Modeling for Reaction Pathway Elucidation

The synthesis of 1-(Piperidine-4-carbonyl)azepane hydrochloride likely involves the formation of an amide bond between a piperidine-4-carboxylic acid derivative and azepane. Computational modeling can be used to study the mechanism of this reaction, including the identification of transition states and the calculation of activation energies.

This type of analysis, known as transition state modeling, can help in optimizing reaction conditions and understanding the factors that control the reaction's efficiency and selectivity. For instance, different coupling reagents and reaction pathways could be computationally screened to identify the most favorable synthetic route. Studies on the synthesis of other piperidine derivatives have utilized such methods to gain mechanistic insights. nih.gov

Rational Design of Derivatives based on Computational Insights

The piperidine-4-carboxamide scaffold is a common motif in medicinal chemistry. nih.govthieme-connect.com Computational insights into the structure, electronics, and dynamics of 1-(Piperidine-4-carbonyl)azepane hydrochloride could guide the rational design of new derivatives with desired properties. thieme-connect.com

Lack of Documented Applications Prevents In-Depth Analysis of 1-(Piperidine-4-carbonyl)azepane Hydrochloride as a Synthetic Scaffold

Following an extensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of published research detailing the specific applications of 1-(Piperidine-4-carbonyl)azepane hydrochloride as a chemical scaffold in the synthesis of complex molecules. While the piperidine and azepane rings are independently recognized as privileged structures in medicinal chemistry and are common components of various synthetic strategies, the specific utility of this combined scaffold in the contexts outlined below is not documented in accessible scientific journals or publications.

The intended exploration was to focus on the following areas:

Application of 1 Piperidine 4 Carbonyl Azepane Hydrochloride and Its Derivatives As Chemical Scaffolds in Complex Molecule Synthesis

Development of Novel Chemical Reagents and Catalysts Utilizing the Scaffold

Despite targeted searches for the compound, its free base, and its unique chemical identifiers (such as its InChIKey), no specific examples or detailed research findings emerged that would allow for a thorough and scientifically accurate discussion on these topics. Chemical databases, including PubChem, also indicate a lack of literature references for this particular compound, corroborating the findings of this review.

The synthesis of piperidine (B6355638) and azepane derivatives is a well-established field, with numerous methods reported for their construction and functionalization. These methods include ring expansion strategies, dearomative ring expansion, and various cyclization cascades. rsc.orgnih.gov These heterocycles are integral to the structure of many natural products and pharmaceuticals. researchgate.netnih.gov However, the specific role of pre-formed 1-(Piperidine-4-carbonyl)azepane hydrochloride as a starting material or intermediate in these complex synthetic endeavors is not described.

Similarly, while piperidine derivatives have been explored for their potential in catalysis, for instance, in the protection of carbonyl groups, there is no evidence to suggest that the 1-(Piperidine-4-carbonyl)azepane scaffold has been developed for such purposes.

Due to the strict requirement for scientifically accurate and verifiable information, and the apparent lack of primary research data on the subject, it is not possible to generate the requested article. The compound exists as a commercially available building block, but its subsequent applications in the synthesis of polycyclic systems, diverse heterocyclic frameworks, natural product analogues, or novel reagents and catalysts have not been reported in the scientific literature.

Future Research Directions in the Chemistry of 1 Piperidine 4 Carbonyl Azepane Hydrochloride

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of amides is one of the most frequently performed reactions in organic chemistry, yet traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste. sigmaaldrich.comucl.ac.uk Future research should prioritize the development of greener and more atom-economical synthetic routes to 1-(Piperidine-4-carbonyl)azepane hydrochloride.

Key research objectives include:

Catalytic Amidation: Investigating catalytic methods that avoid the use of wasteful activating agents is a primary goal. sigmaaldrich.comucl.ac.uk This could involve exploring boronic acid catalysis, or transition-metal-catalyzed dehydrogenative coupling of the corresponding carboxylic acid and amine precursors. sigmaaldrich.com

Green Solvents: Moving away from conventional solvents like DMF and CH2Cl2 towards more environmentally benign options is crucial. ucl.ac.uk Studies could explore the feasibility of water or bio-derived solvents for the final amide bond formation, potentially in a metal-free, additive-free, and base-free system. chemrxiv.orgchemrxiv.org

Biocatalysis: The use of enzymes, such as lipases or engineered amidases, offers a highly selective and sustainable alternative for amide bond formation. rsc.org Developing a biocatalytic route could provide excellent yields under mild conditions and reduce the environmental impact of the synthesis. rsc.org

A comparative overview of potential sustainable strategies is presented below.

| Synthetic Strategy | Key Advantages | Potential Challenges |

| Catalytic Dehydrogenation | High atom economy (only H₂ as byproduct) | Requires specific metal catalysts, potentially high temperatures/pressures |

| Boronic Acid Catalysis | Metal-free, mild reaction conditions | Catalyst loading and substrate scope may need optimization |

| Aqueous, Additive-Free | Utilizes water as a green solvent, simple procedure | May require elevated temperatures and longer reaction times chemrxiv.org |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalyst | Enzyme stability, substrate specificity, and cost |

Exploration of Novel Reactivity and Transformation Pathways

The chemical scaffold of 1-(Piperidine-4-carbonyl)azepane hydrochloride, featuring two distinct cyclic amine rings and a robust amide linker, is ripe for the exploration of novel chemical transformations. Future work could focus on selectively modifying this structure to generate a library of new chemical entities.

Areas for investigation include:

Amide Bond Activation: The traditionally stable amide bond can be activated for cross-coupling reactions. acs.org Research into N–C(O) bond activation could transform the amide into a reactive handle for introducing new substituents, effectively using the piperidine (B6355638) or azepane moiety as a leaving group to form ketones or other acyl derivatives. The reactivity may be enhanced if the amide bond adopts a "twisted" conformation due to ring constraints. acs.orgnih.gov

Ring-Opening and Ring-Contraction/Expansion: The piperidine and azepane rings themselves are targets for skeletal remodeling. acs.org Selective, oxidative C-N or C-C bond cleavage could linearize one of the rings, providing access to functionalized amino acids or aldehydes. acs.org Conversely, exploring ring expansion or contraction methodologies, such as those used to convert piperidines into azepanes, could yield novel heterocyclic systems. rsc.org

Selective Functionalization: Developing methods to selectively functionalize the C-H bonds of either the piperidine or azepane ring while leaving the rest of the molecule intact would be a significant advance. This could involve directed metallation or radical-mediated processes to install functional groups at specific positions, creating diverse analogues. nih.govmdpi.com

Advanced Stereocontrol in Complex Derivatization

Introducing stereocenters into the 1-(Piperidine-4-carbonyl)azepane hydrochloride structure in a controlled manner is essential for exploring its potential in applications where chirality is critical. thieme-connect.com Future research should focus on developing asymmetric syntheses and stereoselective derivatizations.

Promising research avenues are:

Asymmetric Synthesis of Precursors: The synthesis could start from chiral building blocks. For instance, enantiopure piperidine-4-carboxylic acid derivatives can be synthesized through catalytic asymmetric [4+2] annulations. nih.gov Similarly, chiral azepanes can be accessed through biocatalytic cascades starting from amino acids like L-lysine, or via stereoselective ring-expansion of piperidines. rsc.orgrsc.org

Enzyme-Catalyzed Derivatization: Multi-enzyme cascades can be designed to produce chiral cyclic diamines with high enantiopurity. rsc.org Applying such a strategy could yield enantiomerically pure versions of the title compound or its precursors.

Substrate-Controlled Diastereoselectivity: For derivatization reactions on the existing scaffold, the inherent geometry of the molecule can be exploited to direct the stereochemical outcome of subsequent reactions, such as hydroxylations or alkylations on the azepane ring. nih.gov

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. researchgate.netrsc.orgscielo.br Applying this technology to the synthesis of 1-(Piperidine-4-carbonyl)azepane hydrochloride represents a significant step towards more efficient and reproducible production.

Future research in this area should aim to:

Develop a Continuous Flow Amidation Process: The key amide-forming step can be adapted to a flow regime. This has been successfully demonstrated for a wide range of amides, often resulting in dramatically reduced reaction times (from hours to minutes) and simplified purification. eurekaselect.comrsc.org

Automated Library Synthesis: An automated flow platform could be used to rapidly synthesize a library of derivatives by systematically varying the piperidine and azepane precursors, facilitating rapid exploration of the chemical space around this scaffold.

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Potential for thermal runaway on large scale; handling of hazardous intermediates in bulk. | Superior temperature control; small reactor volumes confine hazardous species, improving safety. rsc.org |

| Efficiency | Often requires long reaction times and workup between steps. | High surface-to-volume ratio can accelerate reactions; enables telescoped and multi-step processes. researchgate.netrsc.org |

| Scalability | Scale-up can be non-linear and problematic. | Scaled by running the system for longer or by "numbering-up" parallel reactors. scielo.br |

| Reproducibility | Can be subject to variations in mixing and heating. | Precise control over parameters like temperature, pressure, and residence time leads to high consistency. researchgate.net |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the molecule's three-dimensional structure, conformational dynamics, and the mechanism of its formation is crucial for rational design and optimization. Advanced analytical and computational methods can provide unprecedented insight into these properties.

Key areas for investigation include:

Conformational Analysis: The flexibility of the seven-membered azepane ring and the potential for restricted rotation around the C-N amide bond suggest a complex conformational landscape. Advanced NMR techniques and electronic structure calculations can be used to characterize the dominant conformations and the energy barriers between them. cdnsciencepub.com

Spectroscopic Fingerprinting: Vibrational spectroscopy, such as Infrared (IR) and UV Resonance Raman (UVRR), can serve as a sensitive probe of the amide bond's local environment and hydrogen-bonding interactions. acs.orgnih.govsns.it Combining experimental spectra with high-level quantum mechanical (QM/MM) or machine learning-based simulations can decode these spectral fingerprints to reveal detailed structural information. acs.orgnih.gov

Mechanistic Studies of Formation: Computational modeling can elucidate the transition states and reaction pathways of the amide bond formation, helping to optimize reaction conditions for more sustainable synthetic protocols.

Expanding the Chemical Space of Piperidine-Azepane Hybrid Structures for Material Science and Catalysis

The inherent functionalities of the 1-(Piperidine-4-carbonyl)azepane hydrochloride scaffold—specifically its two secondary amine groups (one as an amide, one protonated) and bicyclic structure—suggest potential applications beyond its traditional use as a synthetic intermediate.

Future research could explore:

Polymer Integration: The molecule could be incorporated into polymers. This could be achieved by creating monomers from the piperidine-azepane scaffold and polymerizing them, or by grafting the molecule onto existing polymer backbones. Such materials could have applications as bioactive films or in drug delivery systems. nih.govrsc.org Polymer-bound piperidine derivatives have been used as catalysts and scavengers in organic synthesis. alfachemic.comsigmaaldrich.com

Development of Novel Catalysts: The nitrogen atoms in the structure could act as ligands for metal catalysts or function as bases in organocatalysis. Derivatives could be synthesized and screened for catalytic activity in various organic transformations.

Material Science Applications: The rigid, well-defined structure could serve as a building block for creating novel supramolecular assemblies or metal-organic frameworks (MOFs) with unique structural and functional properties.

By pursuing these diverse research avenues, the scientific community can significantly enhance the fundamental understanding and practical utility of 1-(Piperidine-4-carbonyl)azepane hydrochloride, paving the way for new discoveries in synthesis, catalysis, and materials science.

Q & A

Q. What are the recommended synthetic routes for 1-(piperidine-4-carbonyl)azepane hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer :

A common approach involves coupling piperidine-4-carboxylic acid derivatives with azepane via amide bond formation using coupling agents like EDCI or HOBt in anhydrous dichloromethane (DCM) . Optimization may include adjusting reaction temperature (e.g., 0–25°C), stoichiometric ratios (1:1.2 of piperidine to azepane), and purification via recrystallization from ethanol/water. Monitoring by TLC or LC-MS ensures reaction completion. Yield improvements (from 60% to >80%) are achievable by scavenging unreacted intermediates with ion-exchange resins .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?

- Methodological Answer :

Structural confirmation requires a combination of:- NMR : H and C NMR to identify piperidine/azepane protons and carbonyl signals (e.g., δ ~170 ppm for C=O) .

- X-ray crystallography : Critical for resolving stereochemical ambiguities, especially when chiral centers are present .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 243.17 for CHNO·HCl) .

Discrepancies between calculated and observed data may require repeating crystallography under varied solvent conditions .

Q. What stability challenges arise during storage, and how can degradation be minimized?

- Methodological Answer :

The hydrochloride salt is hygroscopic; degradation pathways include hydrolysis of the amide bond under high humidity or elevated temperatures (>40°C). Stability studies (e.g., ICH Q1A guidelines) recommend:- Storage in desiccators with silica gel at 2–8°C.

- Use of inert atmospheres (argon) for long-term storage.

- Regular HPLC monitoring for degradation products (e.g., free piperidine or azepane) .

Advanced Research Questions

Q. How can contradictions in reported physicochemical data (e.g., melting point, solubility) be resolved?

- Methodological Answer :

Discrepancies in melting points (e.g., 245–248°C vs. 232–234°C in older literature) often stem from polymorphic forms or impurities. Resolution strategies:- DSC/TGA : Differentiate polymorphs via endothermic peaks .

- Repetition under standardized conditions : Use NIST-referenced calibration for melting point apparatus .

- Solubility studies : Compare data in buffered vs. non-buffered systems (e.g., phosphate buffer pH 7.4 vs. DMSO) to account for ionization effects .

Q. What strategies enhance enantioselectivity in asymmetric synthesis of related piperidine-azepane hybrids?

- Methodological Answer :

Chiral phosphoramidite ligands (e.g., derived from azepane or piperidine) in hydrogenation reactions improve enantiomeric excess (ee). For example:- Ligand L2 (azepane-derived) achieved 61% ee in imine hydrogenation .

- Adding 10 mol% piperidine hydrochloride increased ee by 19% in dichloromethane, likely via pH modulation of the transition state .

- Screening solvents (e.g., THF vs. MeCN) and temperatures (-20°C to 25°C) further optimizes selectivity .

Q. How do environmental factors (pH, ionic strength) influence the compound’s reactivity in biological assays?

- Methodological Answer :

- pH-dependent stability : At physiological pH (7.4), the amide bond remains intact, but acidic conditions (pH <3) promote hydrolysis. Pre-incubation in assay buffers (e.g., PBS) for 24h validates stability .

- Ionic strength effects : High NaCl (>150 mM) may reduce solubility, leading to false negatives in cellular uptake studies. Use lyophilized forms reconstituted in low-ionic-strength buffers (e.g., 10 mM HEPES) .

Q. What advanced computational methods predict interactions between 1-(piperidine-4-carbonyl)azepane hydrochloride and biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screens against serotonin receptors (5-HT) using crystal structures (PDB ID: 7E2Z). Focus on hydrogen bonding with Asp116 and hydrophobic interactions with Phe361 .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. RMSD >2 Å indicates conformational shifts requiring scaffold optimization .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data (e.g., IC50_{50}50 variability) across studies?

- Methodological Answer :

Variability often arises from assay conditions (e.g., cell line differences, incubation times). Mitigation steps:- Standardized protocols : Adhere to NIH/ECVAM guidelines for cell viability assays (e.g., MTT at 48h) .

- Cross-validation : Compare results from orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

- Meta-analysis : Use platforms like PubChem BioAssay to aggregate data and identify outliers .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 243.73 g/mol | HRMS |

| Melting Point | 245–248°C | DSC |

| Solubility (HO) | 12 mg/mL (25°C) | USP dissolution |

| LogP (calc.) | 1.8 ± 0.2 | ChemAxon |

Q. Table 2. Common Degradation Products

| Degradant | Formation Condition | Detection Method |

|---|---|---|

| Piperidine-4-carboxylic acid | Hydrolysis (pH <3, 60°C) | HPLC-UV (λ = 210 nm) |

| Azepane | Thermal decomposition (>150°C) | GC-MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.